molecular formula C14H12Cl2N2OS B2809578 1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone CAS No. 383147-97-5

1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

Cat. No.: B2809578
CAS No.: 383147-97-5
M. Wt: 327.22
InChI Key: YDJPZWFSOWJVEV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-8-10(9(2)19)6-17-14(18-8)20-7-11-12(15)4-3-5-13(11)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPZWFSOWJVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone is a compound of interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological potency, particularly focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Synthesis and Characterization

The compound can be synthesized through various chemical pathways involving the reaction of 2,6-dichlorobenzyl chloride with appropriate pyrimidine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and UV-Vis (Ultraviolet-Visible Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

PathogenActivityReference
Staphylococcus aureusModerate inhibition
Escherichia coliStrong inhibition
Candida albicansModerate inhibition

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using MTT assays on human cancer cell lines, including HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated a dose-dependent cytotoxicity:

Cell LineIC50 (µM)Reference
HepG-225
MDA-MB-23130

These findings highlight the potential of this compound in cancer therapy.

Antioxidant Activity

Antioxidant assays were conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. The compound demonstrated notable scavenging activity:

Assay TypeScavenging Activity (%)Reference
DPPH70
ABTS65

This suggests that the compound may play a role in reducing oxidative stress.

Molecular Docking Studies

Molecular docking studies indicate that this compound interacts favorably with several biological targets, including enzymes related to cancer proliferation and microbial resistance. The binding affinities were calculated using software like AutoDock Vina, revealing strong interactions with target proteins.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
  • CAS Registry Number : 478039-87-1
  • Molecular Formula : C₁₄H₁₂Cl₂N₂OS
  • Molecular Weight : 327.23 g/mol

This compound features a pyrimidine core substituted with a methyl group at position 4 and an ethanone moiety at position 1. The 2-position is functionalized with a sulfanyl group linked to a 2,6-dichlorobenzyl group. The 2,6-dichloro substitution on the benzyl ring introduces steric and electronic effects that influence its physicochemical and biological properties.

Comparison with Structural Analogs

Positional Isomer: 1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

Key Differences :

  • Substituent Position : The benzyl group carries chlorine at the 3,4-positions (CAS: 383147-97-5) instead of 2,6-positions .
  • Molecular Formula : Identical (C₁₄H₁₂Cl₂N₂OS) but distinct isomerism.
  • Implications: Steric Effects: The 2,6-dichloro substitution creates a symmetrical, linear steric profile, while the 3,4-isomer introduces a bent geometry. This may affect binding affinity in biological targets.

Piperazine-Based Analogs: 1-(2,6-Dichlorobenzyl)piperazine

Key Differences :

  • Core Structure: Replaces the pyrimidinyl-ethanone group with a piperazine ring (CAS: 15362-40-0) .
  • Molecular Formula : C₁₁H₁₄Cl₂N₂ (vs. C₁₄H₁₂Cl₂N₂OS).
  • Implications: Basicity: Piperazine’s nitrogen atoms confer higher basicity, influencing solubility in acidic environments.

Impurity-Related Compounds: Isoconazole Nitrate

Key Differences :

  • Structure : Contains a 1H-imidazole core linked to a 2,6-dichlorobenzyl group (CAS: 24168-96-5) .
  • Functional Groups: The imidazole ring and nitrate counterion contrast with the pyrimidinyl-ethanone’s ketone and sulfanyl groups.
  • Implications: Stability: Nitrate salts (e.g., Isoconazole) may exhibit different hygroscopicity or thermal stability compared to neutral pyrimidinyl-ethanone derivatives. Bioactivity: Imidazole-based compounds often target cytochrome P450 enzymes, while pyrimidine derivatives are common in kinase inhibition .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 478039-87-1 C₁₄H₁₂Cl₂N₂OS 327.23 2,6-dichlorobenzyl, pyrimidine
3,4-Dichloro Positional Isomer 383147-97-5 C₁₄H₁₂Cl₂N₂OS 327.23 3,4-dichlorobenzyl, pyrimidine
1-(2,6-Dichlorobenzyl)piperazine 15362-40-0 C₁₁H₁₄Cl₂N₂ 263.15 Piperazine core
Isoconazole Nitrate (Impurity) 24168-96-5 C₁₈H₁₅Cl₂N₃O₄ 432.24 Imidazole, nitrate

Research Findings and Implications

  • Synthetic Challenges : The 2,6-dichlorobenzyl group in the target compound may complicate regioselective synthesis compared to 3,4-substituted analogs due to steric hindrance .
  • Biological Relevance : Pyrimidine derivatives with sulfanyl groups are explored as kinase inhibitors, whereas piperazine analogs are more common in neurotransmitter modulation .
  • Regulatory Considerations : Impurities like Isoconazole Nitrate highlight the need for stringent analytical controls during manufacturing of halogenated pharmaceuticals .

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